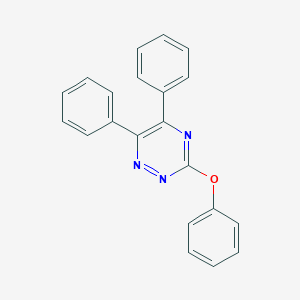

as-Triazine, 5,6-diphenyl-3-phenoxy-

Description

BenchChem offers high-quality as-Triazine, 5,6-diphenyl-3-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about as-Triazine, 5,6-diphenyl-3-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13163-06-9 |

|---|---|

Molecular Formula |

C21H15N3O |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-phenoxy-5,6-diphenyl-1,2,4-triazine |

InChI |

InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)25-18-14-8-3-9-15-18/h1-15H |

InChI Key |

KIDYNQAPDBOURC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

13163-06-9 |

Synonyms |

5,6-Diphenyl-3-phenoxy-1,2,4-triazine |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Chemical Derivatization of As Triazine, 5,6 Diphenyl 3 Phenoxy

Synthetic Pathways to the 1,2,4-Triazine Core Precursors

The construction of the 1,2,4-triazine ring is a fundamental step in the synthesis of the target molecule. A prevalent and effective method involves the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones. mdpi.com For the synthesis of 5,6-diphenyl-1,2,4-triazine precursors, benzil (1,2-diphenylethane-1,2-dione) is the ideal 1,2-dicarbonyl starting material.

The other key reactant, the amidrazone, can be varied to introduce different functionalities at the C-3 position of the triazine ring. A common precursor for introducing a handle at the C-3 position is aminoguanidine. The reaction of benzil with aminoguanidine bicarbonate in a suitable solvent, such as n-butanol, under reflux conditions, yields 3-amino-5,6-diphenyl-1,2,4-triazine. researchgate.net This amino group can then be further modified.

Alternatively, precursors with a leaving group at the C-3 position are highly valuable for subsequent nucleophilic substitution reactions. For instance, the reaction of benzil with thiosemicarbazide leads to the formation of 5,6-diphenyl-3-thioxo-1,2,4-triazine. researchgate.net This thione can be converted to a better leaving group or be a point of derivatization itself. Similarly, using semicarbazide would yield the corresponding 3-oxo derivative.

A general synthetic scheme for preparing key 1,2,4-triazine precursors is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Benzil | Aminoguanidine | 3-Amino-5,6-diphenyl-1,2,4-triazine |

| Benzil | Thiosemicarbazide | 5,6-Diphenyl-3-thioxo-1,2,4-triazine |

| Benzil | Semicarbazide | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one |

Introduction of the Phenoxy Moiety at the C-3 Position

The introduction of the phenoxy group at the C-3 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor with a suitable leaving group at this position.

Nucleophilic Substitution Reactions for O-Alkylation/Arylation

A common precursor for this transformation is 3-chloro-5,6-diphenyl-1,2,4-triazine. This chlorinated intermediate can be synthesized from the corresponding 3-oxo derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). Once the 3-chloro derivative is obtained, it can readily react with phenols in the presence of a base to yield the desired 3-phenoxy-5,6-diphenyl-1,2,4-triazine.

The reaction proceeds via the attack of the phenoxide ion, generated in situ by the reaction of phenol with a base (e.g., potassium carbonate, sodium hydride), on the electron-deficient C-3 position of the triazine ring. The electron-withdrawing nature of the nitrogen atoms in the triazine ring facilitates this nucleophilic attack. acs.org

Influence of Leaving Groups on Reaction Efficacy and Selectivity

The choice of the leaving group at the C-3 position is crucial for the efficiency of the phenoxylation reaction. Halogens, such as chlorine and bromine, are excellent leaving groups in SNAr reactions involving heteroaromatic systems. acs.org The reactivity order is typically I > Br > Cl > F. However, chloro derivatives are often used due to their accessibility and sufficient reactivity.

Other potential leaving groups include sulfonate esters (e.g., tosylates, mesylates) and thioethers (or their oxidized forms, sulfoxides and sulfones). For instance, the 3-thioxo derivative can be S-alkylated to form a 3-(methylthio) group, which can then act as a leaving group in reactions with strong nucleophiles. The efficacy of these leaving groups depends on their ability to stabilize the negative charge that develops in the transition state.

| Leaving Group | Precursor | Typical Reagents for Introduction |

| Chloro (-Cl) | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | POCl₃, PCl₅ |

| Bromo (-Br) | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | POBr₃, PBr₅ |

| Methylthio (-SMe) | 5,6-Diphenyl-3-thioxo-1,2,4-triazine | Methyl iodide, Dimethyl sulfate |

Elaboration and Functionalization of Phenyl Substituents at the C-5 and C-6 Positions

Further derivatization of as-triazine, 5,6-diphenyl-3-phenoxy- can be achieved by modifying the phenyl rings at the C-5 and C-6 positions. These aromatic rings can undergo various transformations to introduce a wide range of functional groups, thereby modulating the properties of the molecule.

Electrophilic Aromatic Substitution on Phenyl Rings (e.g., Nitration, Sulfonation)

The phenyl rings attached to the triazine core can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The triazine ring itself is electron-deficient and acts as a deactivating group. Therefore, the conditions for these reactions need to be carefully chosen.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups onto the phenyl rings. The position of substitution (ortho, meta, or para) will be influenced by the electronic effects of the triazine core and any existing substituents on the phenyl rings.

Sulfonation: Fuming sulfuric acid can be used to introduce sulfonic acid groups onto the phenyl rings.

Halogenation: Halogens like bromine or chlorine, in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), can be used to halogenate the phenyl rings.

These newly introduced functional groups can then serve as handles for further chemical modifications. For example, a nitro group can be reduced to an amino group, which can then be diazotized or acylated.

Application of Organometallic Reagents (e.g., Grignard Reagents) for Aryl Diversity

To introduce a wider variety of aryl or alkyl groups onto the existing phenyl rings, organometallic cross-coupling reactions are invaluable. This first requires the introduction of a halogen onto the phenyl rings via electrophilic aromatic substitution, as described above. The resulting aryl halides can then participate in reactions such as Suzuki, Stille, or Heck couplings.

Alternatively, if a bromo- or iodo-substituted phenyl group is present at the C-5 or C-6 position, it can be converted into a Grignard reagent by reaction with magnesium metal. nih.gov This Grignard reagent can then react with a variety of electrophiles to introduce new carbon-carbon bonds. For instance, reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively.

| Reaction Type | Reagents | Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Bromination | Br₂, FeBr₃ | -Br |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl |

| Grignard Formation | Mg, THF | -MgBr |

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of as-triazine, 5,6-diphenyl-3-phenoxy- is achieved through targeted chemical modifications. These derivatizations are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the parent compound.

Modification of the phenoxy ring offers a route to analogs with altered electronic and lipophilic properties. While direct electrophilic substitution on the phenoxy ring of the parent compound is theoretically possible, a more common and regioselective strategy involves the synthesis of the desired substituted phenol followed by its reaction with a suitable triazine precursor.

A prevalent method for synthesizing these analogs is the nucleophilic aromatic substitution reaction between 3-chloro-5,6-diphenyl-1,2,4-triazine and various substituted phenols. By selecting phenols with pre-installed halogen or alkyl groups, a library of derivatives can be generated. The phenoxy group is an ortho, para-director in electrophilic aromatic substitution reactions, making direct modification of the parent compound challenging due to potential side reactions and the need for harsh conditions which could cleave the ether linkage mt.comwikipedia.org. The Friedel-Crafts alkylation, for instance, typically employs a strong Lewis acid catalyst that could interact with the nitrogen atoms of the triazine ring, leading to complex mixtures mt.comyoutube.com. Therefore, building the substituted phenoxy moiety first is the preferred synthetic route.

| Derivative Name | R-Group on Phenol | Synthetic Method |

| 5,6-diphenyl-3-(p-tolyloxy)-as-triazine | 4-Methyl | Nucleophilic substitution with 4-methylphenol |

| 3-(4-chlorophenoxy)-5,6-diphenyl-as-triazine | 4-Chloro | Nucleophilic substitution with 4-chlorophenol |

| 3-(4-methoxyphenoxy)-5,6-diphenyl-as-triazine | 4-Methoxy | Nucleophilic substitution with 4-methoxyphenol |

| 3-(4-tert-butylphenoxy)-5,6-diphenyl-as-triazine | 4-tert-Butyl | Nucleophilic substitution with 4-tert-butylphenol |

This table represents plausible synthetic targets based on standard nucleophilic substitution reactions.

Derivatization at the 3-position of the triazine ring allows for the introduction of different functional groups, significantly altering the compound's chemical nature. Thioanalogs (thiols and thioethers) and amine analogs are two important classes of derivatives accessible from the 5,6-diphenyl-as-triazine core. The synthesis of these compounds typically proceeds via the versatile 3-chloro-5,6-diphenyl-1,2,4-triazine intermediate.

Formation of Thioanalogs: The sulfur analog, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367), is a key intermediate for a variety of thio-derivatives. It can be synthesized by treating the 3-chloro precursor with a sulfur nucleophile such as sodium hydrosulfide or thiourea. This thiol exists in tautomeric equilibrium with its thione form. Further derivatization through S-alkylation yields thioether analogs. For example, the reaction of the thiol with ethyl chloroacetate in the presence of a base affords the corresponding ethyl thioacetate derivative, which serves as a building block for more complex structures researchgate.net.

| Reactant | Reagent | Product |

| 3-chloro-5,6-diphenyl-1,2,4-triazine | 1. Thiourea2. NaOH | 5,6-diphenyl-1,2,4-triazine-3-thiol |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | Ethyl chloroacetate | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate researchgate.net |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | Methyl iodide | 3-(methylthio)-5,6-diphenyl-1,2,4-triazine |

Formation of Amine Analogs: Amine analogs are prepared by the reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine with ammonia or primary/secondary amines. The parent amine, 3-amino-5,6-diphenyl-1,2,4-triazine, is a versatile starting material for further modifications researchgate.net. For instance, the amino group can react with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively, thereby creating a diverse set of amine analogs researchgate.net. Another important amine analog is the 3-hydrazino derivative, which is a precursor for fused heterocyclic systems.

| Reactant | Reagent | Product |

| 3-chloro-5,6-diphenyl-1,2,4-triazine | Ammonia | 3-amino-5,6-diphenyl-1,2,4-triazine |

| 3-amino-5,6-diphenyl-1,2,4-triazine | Phenyl isothiocyanate | 1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-phenylthiourea researchgate.net |

| 3-chloro-5,6-diphenyl-1,2,4-triazine | Hydrazine | 3-hydrazino-5,6-diphenyl-1,2,4-triazine researchgate.net |

The functional handles introduced in section 2.4.2 serve as anchor points for constructing more elaborate and architecturally complex molecules through multi-step reaction sequences. These schemes often involve the formation of new heterocyclic rings fused to or appended to the triazine core.

One such multi-step synthesis begins with the thioether derivative, ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate researchgate.net. Treatment of this ester with hydrazine hydrate converts it into 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide. This hydrazide is a versatile intermediate that can be condensed with various aromatic aldehydes to form Schiff bases (azomethines). Subsequent cyclization of these Schiff bases with 2-mercaptoacetic acid yields complex thiazolidinone derivatives, introducing a new five-membered heterocyclic ring into the molecule researchgate.net.

Reaction Scheme for Thiazolidinone Derivatives researchgate.net

Hydrazide Formation: Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate + Hydrazine Hydrate → 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide.

Schiff Base Formation: The resulting acetohydrazide + Aromatic Aldehyde (e.g., benzaldehyde) → N'-benzylidene-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetohydrazide.

Cyclization: The Schiff base + 2-Mercaptoacetic Acid → 2-(5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide.

Another powerful strategy involves the use of the 3-hydrazino analog to build fused-ring systems. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with chloroacetonitrile leads to the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netpnrjournal.comchemicalbook.comtriazine, a complex tetracyclic system researchgate.net. This demonstrates how a simple derivatization of the triazine ring can enable the construction of intricate, fused heterocyclic architectures.

| Starting Material | Key Reagents | Final Product Class |

| Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | 1. Hydrazine Hydrate2. Ar-CHO3. Mercaptoacetic acid | Thiazolidinone Derivatives researchgate.net |

| 3-hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | Fused Triazino[4,3-b] researchgate.netpnrjournal.comchemicalbook.comtriazine System researchgate.net |

These multi-step syntheses highlight the versatility of the as-triazine core as a scaffold for developing structurally diverse and complex chemical entities.

Computational Chemistry and Theoretical Investigations of As Triazine, 5,6 Diphenyl 3 Phenoxy

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for as-Triazine, 5,6-diphenyl-3-phenoxy- would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

Following optimization, various thermodynamic properties can be calculated. While specific values for as-Triazine, 5,6-diphenyl-3-phenoxy- are not available in the searched literature, a typical output from such a calculation on a similar molecule would resemble the following hypothetical data:

| Parameter | Hypothetical Calculated Value |

| Total Energy | Value in Hartrees |

| Enthalpy | Value in Hartrees |

| Gibbs Free Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

These energy values are crucial for predicting the molecule's stability and its potential to participate in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. This method is particularly useful for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. For as-Triazine, 5,6-diphenyl-3-phenoxy-, this would involve calculating the transitions between molecular orbitals. A hypothetical TD-DFT output would include:

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Wavelength (nm) |

| S0 → S1 | Calculated Value | Calculated Value | Calculated Value |

| S0 → S2 | Calculated Value | Calculated Value | Calculated Value |

| S0 → S3 | Calculated Value | Calculated Value | Calculated Value |

The oscillator strength indicates the intensity of the absorption band. These theoretical predictions are invaluable for interpreting experimental spectra.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity.

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

From the energies of the frontier orbitals, several key chemical descriptors can be calculated:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (IP + EA) / 2.

Further insights into reactivity can be gained from the chemical potential and chemical hardness:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity: μ = -χ.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

A hypothetical data table summarizing these properties for as-Triazine, 5,6-diphenyl-3-phenoxy-, based on DFT calculations, would be structured as follows:

| Parameter | Formula | Hypothetical Calculated Value (eV) |

| EHOMO | - | Calculated Value |

| ELUMO | - | Calculated Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Calculated Value |

| Ionization Potential (IP) | -EHOMO | Calculated Value |

| Electron Affinity (EA) | -ELUMO | Calculated Value |

| Electronegativity (χ) | (IP + EA) / 2 | Calculated Value |

| Chemical Potential (μ) | -χ | Calculated Value |

| Chemical Hardness (η) | (IP - EA) / 2 | Calculated Value |

While specific, peer-reviewed computational data for as-Triazine, 5,6-diphenyl-3-phenoxy- is not prevalent in the accessible literature, the theoretical framework outlined here provides a clear roadmap for how such an investigation would be conducted and the types of valuable chemical insights it would yield.

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional extension (3D-QSPR) are computational methodologies used to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. These models are invaluable in medicinal chemistry and materials science for predicting the behavior of novel compounds and guiding the design of molecules with desired characteristics.

In the context of triazine derivatives, QSPR and 3D-QSPR studies have been instrumental in predicting various activities, including their potential as inhibitors for specific biological targets. For instance, 3D-QSAR models have been developed for 1,2,4-triazine derivatives to understand their inhibitory activity against human d-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. nih.gov These models are built using a dataset of compounds with known activities and employ statistical methods to generate a predictive equation.

A typical 3D-QSAR study involves the following steps:

Dataset Selection : A series of structurally related compounds with measured biological activity (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment : The 3D structure of each molecule is generated and optimized. A crucial step is aligning the molecules based on a common substructure to ensure that the calculated fields are comparable. nih.gov

Calculation of Molecular Fields : For each molecule, steric and electrostatic fields are calculated using probe atoms on a 3D grid. In Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also computed.

Statistical Analysis : Partial Least Squares (PLS) regression is commonly used to correlate the variations in the molecular fields with the variations in biological activity. The resulting models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally with a test set of compounds to assess their predictive power (r²). nih.gov

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For example, green contours might indicate that bulky substituents are beneficial for activity, while yellow contours suggest the opposite. nih.gov

Table 1: Example Statistical Results from a 3D-QSAR Study on 1,2,4-Triazine Derivatives nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | N (Number of Components) |

| CoMFA | 0.613 | 0.966 | 5 |

| CoMSIA | 0.669 | 0.985 | 6 |

This table illustrates the statistical robustness of 3D-QSAR models developed for a series of 1,2,4-triazine derivatives as h-DAAO inhibitors. Higher values of q² and r² indicate a more reliable and predictive model.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational flexibility, dynamic interactions, and stability of molecules like as-Triazine, 5,6-diphenyl-3-phenoxy-.

In the study of triazine derivatives, MD simulations have been used to:

Explore Conformational Landscapes : Molecules are often not static but exist as an ensemble of different conformations. MD simulations can map the potential energy surface and identify low-energy, stable conformations. For example, studies on OLED-relevant 1,3,5-triazine (B166579) derivatives have shown that they can exist as a mixture of symmetric "propeller" and asymmetric conformers due to hindered rotation around the C(triazine)-N bond. mdpi.com

Investigate Binding Stability : When a molecule binds to a biological target like a protein, MD simulations can assess the stability of the complex over time. By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand in the binding pocket, researchers can understand how tightly the molecule is bound and which interactions are crucial for stability. researchgate.netnih.gov

Characterize Dynamic Behavior : MD simulations can reveal the intricate motions and interactions of a molecule with its environment, such as a solvent or a biological membrane. This is critical for understanding how a molecule behaves in a realistic setting.

A study on 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives used MD simulations to understand their interaction with the COX-2 enzyme active site, providing insights into their anti-inflammatory potential. researchgate.net Similarly, simulations on novel s-triazine derivatives have been used to analyze their binding energies and the stability of their complexes with microbial protein targets. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insights Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule over time relative to a reference structure. | Stability of the molecule's conformation or its binding pose within a receptor. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule or protein-ligand complex. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the course of the simulation. | Highlights key interactions responsible for binding affinity and specificity. |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule's structure. | Changes in the overall shape and folding of the molecule. |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is extensively used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the feasibility and kinetics of a particular transformation.

For triazine systems, computational studies have been crucial in elucidating various reaction mechanisms:

Cycloaddition Reactions : The inverse electron demand Diels-Alder (IEDDA) reaction is a characteristic transformation of electron-deficient heterocycles like triazines. DFT calculations have been used to determine whether these reactions proceed through a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. For the reaction of 1,2,3-triazines with amidines, a stepwise pathway was computationally favored over a concerted one. acs.org

Nucleophilic Substitution : The synthesis of substituted triazines often involves nucleophilic substitution reactions. Computational studies can help predict the regioselectivity of these reactions and explain the observed outcomes.

Reaction with Scavengers : The mechanism of H₂S scavenging by 1,3,5-triazine derivatives has been studied using DFT. These calculations identified the transition states for key steps, such as the initial protonation and the subsequent ring-opening and substitution, providing activation energies that are consistent with experimental observations. nih.govacs.org

The core of these studies is the location of transition states, which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the highest-energy transition state determines the activation energy (energy barrier) of the reaction, which governs the reaction rate.

Table 3: Example Calculated Energy Barriers for a Reaction Involving a Triazine Derivative acs.org

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Initial Protonation of Triazine Ring | 24.49 |

| Ring Opening | 43.26 |

| Formation of Thiadiazine Intermediate | 23.90 |

| Protonation of Thiadiazine | 26.80 |

| Second Ring Opening | 18.11 |

For as-Triazine, 5,6-diphenyl-3-phenoxy-, computational studies could be employed to investigate its synthesis, for instance, the final step involving the introduction of the phenoxy group via nucleophilic substitution on a chlorinated precursor. DFT calculations could predict the activation energy for this step and rationalize the reaction conditions required. Furthermore, the reactivity of the as-triazine ring itself, such as its susceptibility to cycloaddition or ring-opening reactions, could be theoretically explored, providing valuable insights into its chemical stability and potential transformations.

Supramolecular Chemistry Involving As Triazine, 5,6 Diphenyl 3 Phenoxy

Investigation of Non-Covalent Interactions in Self-Assembly Processes

The self-assembly of as-Triazine, 5,6-diphenyl-3-phenoxy- into larger supramolecular structures is directed by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the final three-dimensional arrangement of the molecules.

The presence of three aromatic rings—two phenyl groups and one phenoxy group—in the as-Triazine, 5,6-diphenyl-3-phenoxy- molecule makes π-π stacking a significant contributor to its self-assembly. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. In similar diphenyl-triazine derivatives, crystallographic studies have revealed that the phenyl rings can engage in stacking interactions, influencing the crystal packing. rsc.org The geometry of these interactions can vary, including face-to-face and offset or slipped-stack arrangements, the latter being generally more favorable due to reduced electrostatic repulsion.

The planarity of the triazine core, combined with the rotational freedom of the phenyl and phenoxy substituents, allows the molecule to adopt conformations that maximize these stabilizing π-π interactions. Computational studies on related aromatic systems have shown that the strength of these interactions is sensitive to the nature and position of substituents on the aromatic rings. mdpi.com

While as-Triazine, 5,6-diphenyl-3-phenoxy- lacks conventional hydrogen bond donors (like N-H or O-H groups), the nitrogen atoms of the triazine ring and the oxygen atom of the phenoxy group can act as hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from the phenyl rings or solvent molecules interact with these acceptor sites, can play a crucial role in the formation of extended networks.

Table 1: Potential Hydrogen Bond Acceptor Sites in as-Triazine, 5,6-diphenyl-3-phenoxy-

| Atom | Type of Interaction | Potential Donor |

| Triazine Nitrogen Atoms | C-H···N | Phenyl C-H, Solvent C-H |

| Phenoxy Oxygen Atom | C-H···O | Phenyl C-H, Solvent C-H |

Van der Waals forces, which include dispersion forces, are ubiquitous and contribute significantly to the cohesive energy of the molecular assembly. The large surface area of the molecule, with its multiple aromatic rings, allows for substantial van der Waals contacts, further stabilizing the supramolecular structure. The precise balance of these forces determines the final, most thermodynamically stable arrangement of the molecules.

Host-Guest Chemistry and Inclusion Compound Formation

The structural characteristics of as-Triazine, 5,6-diphenyl-3-phenoxy- suggest its potential as a host molecule in host-guest chemistry. The arrangement of the phenyl and phenoxy groups around the triazine core could create cavities or clefts capable of encapsulating smaller guest molecules. The formation of such inclusion compounds is driven by the same non-covalent interactions discussed previously, including π-π stacking, hydrogen bonding, and van der Waals forces between the host and the guest.

While specific studies on the host-guest chemistry of as-Triazine, 5,6-diphenyl-3-phenoxy- are not yet prevalent in the literature, research on other triazine derivatives has demonstrated their ability to form channel-type inclusion compounds with various solvent molecules. researchgate.net The design of triazine-based macrocycles, such as selenacalix researchgate.nettriazines, has also shown promise in the coordination of ions and small molecules within a defined cavity. rsc.org The presence of both electron-rich aromatic rings and electron-deficient triazine core in as-Triazine, 5,6-diphenyl-3-phenoxy- could allow for the binding of a diverse range of guest molecules.

Design and Characterization of Supramolecular Architectures

The predictable nature of non-covalent interactions involving the triazine core allows for the rational design of complex supramolecular architectures. By modifying the substituents on the triazine ring, it is possible to tune the directionality and strength of these interactions, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

For as-Triazine, 5,6-diphenyl-3-phenoxy-, the interplay of π-π stacking between the aromatic rings and weak hydrogen bonding involving the heteroatoms can be exploited to construct specific supramolecular synthons. These synthons, or reliable recognition motifs, can then be used to build up larger, more complex structures. For instance, the formation of dimeric units through π-π stacking could be a primary step, followed by the interconnection of these dimers through a network of C-H···N and C-H···O hydrogen bonds.

The characterization of these supramolecular architectures relies heavily on single-crystal X-ray diffraction, which provides precise information about the positions of atoms and the nature of the intermolecular contacts in the solid state. Spectroscopic techniques such as NMR can also provide evidence for intermolecular interactions in solution.

Advanced Material Applications Derived from Supramolecular Assemblies

The ability to control the self-assembly of as-Triazine, 5,6-diphenyl-3-phenoxy- and related molecules opens up possibilities for the development of advanced materials with tailored properties. The ordered arrangement of molecules in supramolecular assemblies can lead to emergent properties that are not present in the individual molecules.

Triazine-based supramolecular materials have shown potential in a variety of applications, including:

Organic Electronics: The π-conjugated nature of the aromatic and triazine rings suggests potential for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ordered stacking of the molecules in a supramolecular assembly can facilitate charge transport.

Functional Materials: Supramolecular assemblies of triazines can be used as templates or precursors for the synthesis of porous materials with applications in gas storage and catalysis. researchgate.net

Sensing: The formation of host-guest complexes can be designed to produce a detectable signal, such as a change in fluorescence, upon the binding of a specific analyte, leading to the development of chemical sensors.

The specific properties of materials derived from as-Triazine, 5,6-diphenyl-3-phenoxy- would depend on the precise nature of the supramolecular architecture formed, which in turn is dictated by the subtle balance of non-covalent interactions.

Advanced Research Applications and Structure Activity Relationship Sar Studies of As Triazine, 5,6 Diphenyl 3 Phenoxy and Its Analogs

Role as Versatile Building Blocks in Complex Organic Synthesis

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocyclic system, a property that makes it a valuable building block in organic synthesis. nih.gov This electron-deficient nature allows for controlled, sequential nucleophilic substitutions of the chlorine atoms on precursor molecules like cyanuric chloride, enabling the precise construction of complex, multi-functionalized molecules. nih.govmdpi.com The synthesis of as-Triazine, 5,6-diphenyl-3-phenoxy- and its analogs often starts from such precursors, where different substituents can be introduced in a stepwise manner. mdpi.com

The diphenyl-substituted triazine moiety is a particularly useful platform for creating advanced materials. For instance, derivatives like 2,4-diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine are synthesized to serve as key intermediates in highly efficient Suzuki coupling reactions. nih.gov This demonstrates the role of the diphenyl-as-triazine core as a rigid, stable scaffold onto which other functional groups can be attached to build larger, conjugated systems for specific electronic applications. nih.gov The ability to functionalize the triazine core makes it a foundational component in the synthesis of dyes, ligands for coordination chemistry, and various organic materials. nih.govresearchgate.net

Applications in Organic Electronics and Optoelectronic Devices

Triazine derivatives have garnered significant interest for their applications in organic electronics due to their unique optoelectronic properties. nih.gov The electron-withdrawing nature of the triazine ring is crucial for designing materials with good thermal stability and electron-transport capabilities. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, triazine-based compounds are extensively used as bipolar host materials, particularly for highly efficient phosphorescent OLEDs (PhOLEDs). researchgate.netrsc.org Bipolar host materials are critical as they facilitate balanced charge injection and transport, which is essential for achieving high device performance. rsc.org The triazine unit acts as a strong electron-accepting core, which, when combined with electron-donating units like carbazole, creates molecules with distinct donor-acceptor (D-A) structures. researchgate.net

Analogs of as-Triazine, 5,6-diphenyl-3-phenoxy-, such as those incorporating diphenyl-triazine acceptor units, have shown excellent performance in PhOLEDs. These materials are designed to have high triplet energy levels, which is a prerequisite for hosting blue and green phosphorescent emitters and preventing efficiency roll-off at high luminance. rsc.org The rigid structure of these molecules contributes to high thermal stability, a critical factor for the longevity of OLED devices. researchgate.net

The table below summarizes the performance of OLEDs using various diphenyl-triazine-based host materials, highlighting their efficiency.

| Host Material | Emitter Color | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |

| DPTPCz | Blue | 14.4 | Not Specified |

| DPTPCz | Green | 21.2 | Not Specified |

| TRZ-DBC1 | Yellow | 71.4 | 25.4 |

| TRZ-DBC2 | Green | 75.9 | 24.7 |

Data sourced from references rsc.orgelsevierpure.com.

Structure-activity relationship (SAR) studies reveal that modifying the substituents on the triazine core allows for fine-tuning of the material's electronic properties. For example, introducing bulky groups can suppress intermolecular interactions that lead to quenching, while adding units like benzonitrile (B105546) can enhance electron transport characteristics. researchgate.net

Photovoltaic Cells and Solar Cell Applications

The unique chemical, optical, and electronic properties of the triazine core make it an excellent candidate for constructing materials used in organic solar cells (OSCs). nih.gov Triazine-based molecules have been successfully employed as donors, acceptors, and interfacial layers in various photovoltaic devices, including dye-sensitized solar cells (DSSCs) and perovskite solar cells. nih.govresearchgate.net

Applications in Materials Science for Enhanced Properties

The inherent stability and reactivity of the triazine ring have led to its widespread use in materials science for developing new polymers and dyes with enhanced properties. ontosight.aiontosight.ai

Ultraviolet (UV) Absorbers and Mechanisms of Photostability

Triazine derivatives are among the most effective classes of UV absorbers, used to protect materials like plastics, coatings, and elastomers from the damaging effects of sunlight. sarex.comlotchemistry.com They are particularly valued for their high performance, low color, good compatibility with polymers, and excellent absorption over a broad UV range (both UVA and UVB). irowater.comuvabsorber.com

The mechanism of photostability in hydroxyphenyl-triazine (HPT) UV absorbers, which are structurally related to phenoxy-substituted triazines, is well-understood. Upon absorbing UV radiation, the molecule undergoes an intramolecular hydrogen bond cleavage, converting the high-energy UV light into harmless thermal energy through a rapid and reversible process. uvabsorber.com The molecule then quickly returns to its ground state, ready to absorb another UV photon, providing long-lasting protection without significant degradation of the absorber itself. uvabsorber.com This efficient energy dissipation mechanism prevents the absorbed UV energy from initiating degradation reactions within the polymer matrix. uvabsorber.com

The table below lists common triazine-based UV absorbers and their typical applications.

| UV Absorber Name | Chemical Name | Key Applications |

| Appolo-1164 | 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine | General plastics, automotive coatings. sarex.com |

| Appolo-1577 | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | High-temperature applications, automotive coatings, electronic plastics. sarex.comuvabsorber.com |

| Appolo-46 | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol | Engineering plastics (PBT, PC, PET). sarex.com |

| Appolo-1000 | Bis[2-[4-(4,6-diphenyl-1,3,5-triazine-2-yl)-3-hydoxyphenoxy]ethyl] dodacenedioate | Polycarbonate, polyethylene (B3416737) terephthalates. sarex.com |

Improvement of Thermal Stability and UV Resistance in Polymeric Systems

The addition of triazine-based compounds to polymeric systems significantly enhances their thermal stability and resistance to UV degradation. titech.ac.jpsarex.com The strong charge transfer interactions between the s-triazine rings and aromatic rings within the polymer backbone contribute to increased thermostability. titech.ac.jp

In high-performance polymers such as phthalonitrile (B49051) resins, the incorporation of phenyl-s-triazine units into the polymer structure leads to networks with very high glass transition temperatures (Tg) and exceptional thermal stability, with 5% weight loss temperatures exceeding 570 °C. titech.ac.jp This makes them suitable for applications in the aerospace and microelectronic industries. titech.ac.jp

As UV stabilizers, triazine absorbers are highly effective in protecting a wide range of polymers, including polycarbonates, polyesters, polyolefins, and resins. sarex.comuvabsorber.comsarex.com Their high heat resistance allows them to provide stability during high-temperature polymer processing. uvabsorber.com By preventing photo-oxidation and degradation, these additives help maintain the color, gloss, and mechanical properties of the final product, extending its service life even under harsh weathering conditions. uvabsorber.comsarex.com Functionalized triazine UV absorbers can be designed to enrich at the surface of a coating, creating a protective, hydrophobic film that offers enhanced protection. researchgate.net

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition and Target Engagement

The as-triazine scaffold, particularly the 5,6-diphenyl substituted series, has been a fertile ground for the development of potent enzyme inhibitors. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for effective target engagement and have guided the design of analogs with enhanced potency and selectivity.

Investigation of α-Amylase and α-Glucosidase Inhibition Mechanisms

Analogs of as-Triazine, 5,6-diphenyl-3-phenoxy- have been investigated as dual inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. A study on a series of (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs revealed that these compounds exhibit moderate to good inhibitory potential against both enzymes. nih.gov

The structure-activity relationship for this series indicated that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory activity. nih.gov Notably, analogs bearing halogen substituents (e.g., chlorine, bromine) were generally found to be more active than those with other functionalities. nih.gov Kinetic studies performed on the most potent analogs from this series suggested a non-competitive mechanism of inhibition for α-amylase, while a competitive inhibition mechanism was observed for α-glucosidase. nih.gov This differential inhibition mechanism highlights the nuanced interactions of these compounds within the active sites of the two enzymes.

Table 1: Inhibitory Activity of 5,6-diphenyl-as-triazine Analogs against α-Amylase and α-Glucosidase

| Compound ID | R-group (on benzylidene) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | 4-Cl | 13.02 ± 0.04 | 13.84 ± 0.11 |

| Analog 2 | 4-Br | 14.21 ± 0.12 | 13.09 ± 0.08 |

| Analog 3 | 4-OH | 20.12 ± 0.09 | 21.41 ± 0.14 |

| Analog 4 | 2,4-diCl | 15.65 ± 0.06 | 16.20 ± 0.10 |

| Acarbose | Standard | 12.94 ± 0.27 | 10.95 ± 0.08 |

Data sourced from a study on (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs. nih.gov

Studies on Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibitory Activity

The 5,6-diphenyl-as-triazine scaffold has also been successfully exploited to develop dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. A novel series of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives demonstrated promising dual inhibitory potential. nih.gov

Within this series, compound 6k , which features a specific substitution pattern, emerged as a particularly potent inhibitor. It displayed an IC₅₀ value of 0.33 µM for COX-2 and 4.90 µM for 5-LOX. nih.gov This represented a significant improvement in potency compared to the standard drugs celecoxib (B62257) (COX-2 IC₅₀ = 1.81 µM) and zileuton (B1683628) (5-LOX IC₅₀ = 15.04 µM). nih.gov The SAR for this class of compounds underscores the importance of the 3-thiol substituent on the triazine ring for achieving potent dual inhibition. Further modifications on the diphenyl rings could modulate the selectivity and potency against each enzyme.

Table 2: Dual COX-2/5-LOX Inhibitory Activity of a 5,6-diphenyl-1,2,4-triazine-3-thiol Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 6k | COX-2 | 0.33 ± 0.02 |

| 5-LOX | 4.90 ± 0.22 | |

| Celecoxib | COX-2 | 1.81 ± 0.13 |

| Zileuton | 5-LOX | 15.04 ± 0.18 |

Data from a study on 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives. nih.gov

Identification of Key Pharmacophores and Binding Interactions via Molecular Docking

Molecular docking studies have been crucial in understanding the binding modes of 5,6-diphenyl-as-triazine derivatives within the active sites of their target enzymes. For the dual α-amylase and α-glucosidase inhibitors, docking studies predicted a favorable protein-ligand interaction profile. Key interactions identified include arene-arene (π-π stacking) interactions between the diphenyl moieties and aromatic residues in the enzyme active sites, as well as hydrogen bonding. nih.gov

In the context of COX-2 and 5-LOX inhibition, molecular docking and dynamics simulations of the most active derivative, compound 6k , confirmed its stable binding within the COX-2 specific ravine and the active site cleft of 5-LOX. nih.gov For COX-2, the sulfonamide moiety, a common pharmacophore in selective COX-2 inhibitors, is often replaced or mimicked by other groups in triazine analogs, with the triazine core itself participating in key hydrogen bonds. The diphenyl groups typically occupy hydrophobic pockets within the active site, contributing to the binding affinity. nih.gov

Similarly, in studies of 5,6-diphenyl triazine hybrids as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in Alzheimer's disease, docking revealed that the triazine fragment penetrates deep into binding sites, forming hydrogen bonds with crucial amino acid residues like Thr72 and Gln73. nih.gov The 5- and 6-phenyl rings occupy hydrophobic pockets (S1 and S'2), highlighting the critical role of these aromatic substituents in anchoring the ligand within the active site. nih.gov

SAR Studies in Other Mechanistic Research Areas (focus on chemical interactions)

Beyond enzyme inhibition, the chemical properties of as-triazine, 5,6-diphenyl-3-phenoxy- and its analogs have been leveraged in other areas of mechanistic research, including neuroprotection and antithrombotic activity.

Exploration of Chemical Basis for Neuroprotective Action (e.g., Wnt/β-catenin pathway activation)

Certain novel triazine derivatives have been identified as having neuroprotective effects through the activation of the Wnt/β-catenin signaling pathway, a critical pathway involved in neuronal development and survival. nih.gov In a study investigating the neuroprotective role of such derivatives, compounds TRZ-15 and TRZ-20 were shown to significantly improve the ratio of pGSK3/GSK3 and the levels of β-catenin in the brain. nih.gov

The chemical basis for this activity lies in the ability of the triazine core and its substituents to interact with components of the Wnt signaling cascade. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of the pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in neuroprotection. The specific chemical features of TRZ-15 and TRZ-20, likely the arrangement of aromatic and heterocyclic moieties, enable them to modulate the activity of GSK-3β or other upstream proteins, leading to the activation of this pro-survival pathway. nih.govresearchgate.net

Mechanistic Investigations of Antithrombotic Activity

The 5,6-diaryl-as-triazine scaffold has been shown to be essential for antithrombotic activity, specifically the inhibition of blood platelet aggregation. nih.gov Early studies evaluating different isomers of diphenyl-1,2,4-triazine found that only the 5,6-diphenyl substituted analogs were active against arachidonic acid-induced platelet aggregation. nih.gov This established the 5,6-diaryl arrangement as a critical pharmacophore for this activity.

The mechanism involves the inhibition of pathways that lead to platelet activation and aggregation. The chemical structure of these compounds allows them to interfere with the arachidonic acid cascade within platelets. Structure-activity relationship studies on various 3-substituted 5,6-diaryl-as-triazines revealed that the nature of the substituent at the 3-position, as well as the substituents on the 5- and 6-aryl rings, significantly modulates potency. tandfonline.com For instance, compounds like ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate showed potent inhibitory activity, comparable to the then-standard drug anitrazafen. nih.gov The presence of a p-methyl group on the 6-aryl ring and a p-chloro substituent on the 5-aryl ring was found to be particularly favorable for antiplatelet activity in another series of analogs. tandfonline.com This suggests that the electronic and steric properties of the substituents on the phenyl rings are key determinants for effective interaction with the biological target responsible for platelet aggregation.

Studies on Chemical Interactions Underlying Antimicrobial and Antifungal Effects

While specific mechanistic studies on as-Triazine, 5,6-diphenyl-3-phenoxy- are not extensively documented, research on analogous triazine compounds provides insights into the potential chemical interactions responsible for their antimicrobial and antifungal properties. The biological activity of triazine derivatives is often attributed to the triazine core, which can be extensively functionalized to modulate its physicochemical properties and biological targets.

The antimicrobial action of triazine-based compounds can be multifaceted. For some triazine derivatives, the mechanism may involve the disruption of the bacterial cell membrane. However, studies on certain triazine-based amphipathic polymers suggest an intracellular target is more likely than direct membrane lysis. These polymers have shown potent activity against various drug-resistant pathogens. nih.gov

In the context of antifungal activity, various s-triazine derivatives have been synthesized and evaluated, demonstrating a broad spectrum of activity against pathogenic fungi such as Candida species, Cryptococcus neoformans, and Aspergillus species. nih.gov The structure-activity relationship (SAR) studies of these analogs indicate that the nature of the substituents on the triazine ring plays a crucial role in their antifungal efficacy. For instance, some s-triazine derivatives have been found to inhibit the Candida 14α-demethylase enzyme, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov This inhibition disrupts the fungal cell membrane integrity, leading to fungal cell death.

The general antimicrobial and antifungal potential of the triazine scaffold is well-recognized, with numerous derivatives synthesized and tested against a wide range of microorganisms. researchgate.netresearchgate.net The introduction of different functional groups to the triazine core allows for the fine-tuning of their biological activity. While the precise mechanism of as-Triazine, 5,6-diphenyl-3-phenoxy- remains to be elucidated, it is plausible that its activity stems from similar interactions with key microbial enzymes or cellular structures, influenced by the electronic and steric properties of the diphenyl and phenoxy substituents.

Mechanistic Studies of Anticancer Activity via DNA Interaction or Enzyme Inhibition

The anticancer properties of triazine derivatives have been a significant area of research, with several mechanisms of action being proposed and investigated for various analogs. For compounds related to as-Triazine, 5,6-diphenyl-3-phenoxy-, the anticancer effects are often linked to their ability to interact with DNA or to inhibit the activity of crucial enzymes involved in cancer cell proliferation and survival.

DNA Interaction:

A series of 2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazines have been synthesized and their DNA-binding affinity evaluated using calf thymus DNA. nih.gov These studies suggest that the triazine scaffold can serve as a platform for developing DNA-interacting agents. The mode of interaction can vary, including intercalation between DNA base pairs or binding to the minor or major grooves of the DNA helix. Such interactions can interfere with DNA replication and transcription, ultimately leading to the inhibition of cancer cell growth. While direct evidence for DNA binding by as-Triazine, 5,6-diphenyl-3-phenoxy- is not available, its structural similarity to other DNA-binding triazines suggests this as a possible mechanism of its anticancer activity.

Enzyme Inhibition:

A prominent mechanism for the anticancer activity of many heterocyclic compounds, including triazine derivatives, is the inhibition of specific enzymes that are overexpressed or hyperactive in cancer cells.

Cyclooxygenase (COX) Inhibition: Certain 5,6-diaryl-1,2,4-triazine derivatives have been investigated for their inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in various cancers and inflammatory conditions. tandfonline.com The 5,6-diaryl substitution pattern appears to be important for this activity.

Other Kinase and Enzyme Inhibition: The 5,6-diphenyl triazine core has been incorporated into hybrids that exhibit inhibitory activity against various other enzymes implicated in disease. For example, 5,6-diphenyl triazine-thio methyl triazole hybrids have been evaluated as inhibitors of BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease but also demonstrating the potential of this scaffold to interact with enzyme active sites. researchgate.netnih.govproquest.com Furthermore, a series of 5,6-diaryl-1,2,4-triazines hybrids have been synthesized and shown to induce apoptosis in cancer cells, suggesting interference with cellular signaling pathways. nih.gov

Utilization as Analytical Reagents for Detection and Quantification

The structural features of as-triazine derivatives, particularly the presence of nitrogen atoms within the heterocyclic ring, make them excellent candidates for use as analytical reagents, especially for the detection and quantification of metal ions. The nitrogen atoms can act as donor atoms, forming stable complexes with metal ions.

A notable example of a closely related compound used in analytical chemistry is 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (PDT). PDT is widely utilized as a chromogenic reagent for the determination of iron, particularly Fe(II). researchgate.netthermofisher.comcymitquimica.comsigmaaldrich.com The reaction between Fe(II) and PDT forms a colored chelate, and the intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of iron. PDT has been employed as a precolumn derivatizing reagent in high-performance liquid chromatography (HPLC) for the determination of Fe(II) in various samples. researchgate.net

The broader class of triazine-based molecules has been explored for the development of chemosensors for a variety of metal ions. researchgate.net The structural versatility of the triazine scaffold allows for the introduction of various functional groups to enhance binding affinity and selectivity towards specific metal ions. These sensors can operate through colorimetric or fluorometric methods. researchgate.net While specific applications of as-Triazine, 5,6-diphenyl-3-phenoxy- as an analytical reagent are not extensively reported, its structural similarity to known analytical reagents suggests potential for its use in the development of new methods for the detection and quantification of various analytes.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2,4,6-Trichlorotriazine | Phenol, DIPEA, −35°C | 72% | |

| 5-Chloro-triazine | NaN₃, aqueous EtOH | 72% | |

| Triazine-thione | Phenylhydrazine, glacial acetic acid | 80% |

How is X-ray crystallography applied in characterizing this compound?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction is critical for confirming molecular geometry. Key steps include:

Crystal Growth: Slow evaporation of solvent (e.g., ethanol) to obtain high-quality crystals .

Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

Refinement: Software like SHELXL refines structures, with R-factors < 0.05 indicating high precision .

Key Observations: Planar triazine ring with dihedral angles between phenyl/phenoxy groups (e.g., 42.5° between phenyl and pyridyl groups) .

How can researchers evaluate the compound’s stability under acidic or basic conditions?

Level: Advanced

Methodological Answer:

Stability studies involve:

pH Variation: Expose the compound to buffered solutions (pH 1–14) at 25–80°C.

Monitoring Decomposition: Use HPLC or NMR to track degradation products. For example, acid hydrolysis cleaves the triazine ring, forming carboxamide derivatives .

Kinetic Analysis: Calculate half-life (t₁/₂) under varying conditions. The compound is prone to hydrolysis in strong acids (e.g., HCl) but stable in neutral/basic media .

What strategies enable functionalization of the triazine ring with diverse substituents?

Level: Advanced

Methodological Answer:

Functionalization methods include:

Nucleophilic Substitution: Replace chloro groups with amines (e.g., NaN₃ → NH₂) or alkoxy groups .

Cross-Coupling: Suzuki reactions with arylboronic acids to introduce aryl groups at 5/6 positions .

Reductive Alkylation: Use Na₂S₂O₄ to reduce triazinones to hypoxanthine analogs .

Key Consideration: Electron-withdrawing substituents (e.g., −CF₃) enhance electrophilicity at the 5-position, favoring substitution .

How should researchers address contradictions in spectral data during characterization?

Level: Advanced

Methodological Answer:

Resolve discrepancies via:

Multi-Technique Validation: Cross-check NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may require X-ray confirmation of spatial arrangements .

Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

Sample Purity: Ensure recrystallization or column chromatography (silica gel, petroleum ether/EtOAc) removes impurities causing anomalous signals .

What spectroscopic methods are essential for structural elucidation?

Level: Basic

Methodological Answer:

Key techniques include:

¹H/¹³C NMR: Assign aromatic protons (δ 6.7–8.0 ppm) and triazine carbons (δ 160–170 ppm) .

IR Spectroscopy: Identify C=N stretches (~1600 cm⁻¹) and C−O−C vibrations (~1250 cm⁻¹) .

Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.